molecular formula C11H17N3O B4582124 N-PROPYL-N'-[1-(3-PYRIDYL)ETHYL]UREA

N-PROPYL-N'-[1-(3-PYRIDYL)ETHYL]UREA

Cat. No.: B4582124
M. Wt: 207.27 g/mol
InChI Key: TVCDPEKDTVOSJZ-UHFFFAOYSA-N
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Description

N-PROPYL-N'-[1-(3-PYRIDYL)ETHYL]UREA is a urea derivative characterized by a propyl group on one nitrogen atom and a 1-(3-pyridyl)ethyl substituent on the adjacent nitrogen. Its structure combines a urea backbone (NH₂–CO–NH₂) with a pyridine ring, a heterocyclic aromatic moiety, and an ethyl linker. The pyridyl group may influence solubility, metabolic pathways, or receptor interactions, as seen in structurally related compounds .

Properties

IUPAC Name

1-propyl-3-(1-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-6-13-11(15)14-9(2)10-5-4-7-12-8-10/h4-5,7-9H,3,6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCDPEKDTVOSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(C)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of propylamine with 1-(3-pyridyl)ethyl isocyanate in an aqueous medium can yield the desired product . This method is advantageous due to its simplicity and the use of water as a solvent, which is environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of N-substituted ureas, including N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA, often involves the reaction of isocyanates or carbamoyl chlorides with amines . The use of phosgene to generate the isocyanate intermediate is a common practice, although it poses environmental and safety concerns. Alternative methods that avoid the use of phosgene are being developed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table compares N-PROPYL-N'-[1-(3-PYRIDYL)ETHYL]UREA with other urea-based compounds, focusing on substituents, applications, and key properties:

Compound Name Substituents Molecular Formula Key Applications/Properties References
This compound Propyl, 1-(3-pyridyl)ethyl C₁₁H₁₆N₄O Hypothesized metabolic or receptor interactions (structural analogy) -
Chlorpropamide Propyl, p-chlorobenzenesulfonyl C₁₀H₁₃ClN₂O₃S Antidiabetic (sulfonylurea class); inhibits ATP-sensitive K⁺ channels
Fenuron Phenyl, dimethyl C₉H₁₂N₂O Herbicide; inhibits photosynthesis
Isoproturon 4-(1-methylethyl)phenyl, dimethyl C₁₂H₁₈N₂O Herbicide; controls grasses in cereals
1,3-Dimethyl-5-(isopropylurea)uracil Isopropyl, dimethyluracil C₁₀H₁₄N₄O₃ Agrochemical intermediate (structure analogous to norea)

Key Observations:

  • Substituent Impact : The pyridyl group in this compound may enhance solubility in polar solvents compared to purely aromatic or alkyl-substituted ureas like fenuron or isoproturon. Pyridine’s basicity could also influence binding to biological targets .
  • Pharmacological Potential: Unlike sulfonylureas (e.g., chlorpropamide), which target insulin secretion, the pyridyl-ethyl substituent might direct this compound toward neurological or enzymatic targets, given pyridine’s role in nicotinamide metabolism .
  • Metabolic Considerations : Pyridyl-containing compounds, such as tobacco-specific nitrosamines (e.g., NNK, NNAL), undergo α-hydroxylation and form DNA adducts . While this compound lacks the nitrosamine group, its pyridyl moiety could still interact with cytochrome P450 enzymes, altering metabolic stability .

Comparison with Pyridyl-Containing Non-Urea Compounds

Compound Name Structure Key Properties References
NNK Nitrosamine with 3-pyridyl butanone Potent lung carcinogen; metabolized to DNA-reactive species
NNAL Nitrosamine with 3-pyridyl butanol Major NNK metabolite; pancreatic carcinogen
Cotinine 3-Pyridyl metabolite of nicotine Biomarker for tobacco exposure; non-carcinogenic

Relevance to this compound:

  • Metabolic Pathways: The 3-pyridyl group in NNK undergoes hydroxylation and glucuronidation .
  • However, the pyridyl-ethyl group’s electronic properties might influence interactions with cellular nucleophiles, warranting further toxicological evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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